1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Overview
Description
Bazedoxifene N-Oxide is a metabolite of Bazedoxifene.
Scientific Research Applications
Improved Preparation of Related Compounds
- Study Focus: Improved synthesis methods for compounds similar to the one have been explored. For instance, Lan-xiang (2009) described a method involving hexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one, highlighting advantages such as high yield, lower power consumption, and suitability for large-scale preparation (S. Lan-xiang, 2009).
Synthesis of Related Azepine Compounds
- Study Objective: Researchers like Kimura and Morosawa (1979) synthesized azepine compounds, which are structurally related to the compound , exploring their potential as intermediates in chemical synthesis (M. Kimura & S. Morosawa, 1979).
Antimicrobial Applications
- Research Insight: Compounds with structural similarities have been synthesized and evaluated for antimicrobial properties. For instance, Kottapalle and Shinde (2021) reported the synthesis of certain compounds that showed significant antibacterial and antifungal activity (Gajanan D. Kottapalle & A. Shinde, 2021).
Development of Antifungal Agents
- Research Findings: Studies like Singh and Vedi (2014) have synthesized novel indole derivatives, aiming to develop antifungal agents. This indicates potential biomedical applications of structurally similar compounds (I. Singh & J. Vedi, 2014).
Biological Evaluation of Indole Derivatives
- Research Area: The biological activities, including antimicrobial properties of indole derivatives, have been a subject of study. Kalshetty et al. (2012) synthesized and evaluated the antimicrobial potential of some new indole derivatives (B. M. Kalshetty, R. Gani, & M. B. Kalashetti, 2012).
Synthesis of Orally Active Antagonists
- Study Significance: The synthesis of compounds with therapeutic potential has been explored. Ikemoto et al. (2005) developed a method to synthesize an orally active CCR5 antagonist, indicating the potential pharmaceutical applications of similar compounds (T. Ikemoto et al., 2005).
Transformation in Three-Component Reactions
- Chemical Transformation: Research like Voskressensky et al. (2014) has investigated the transformation of pyrrolobenzodiazepines in a three-component reaction, which could be relevant to understanding the reactivity of the compound (L. Voskressensky et al., 2014).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBANWAZVCOMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732202 | |
Record name | Bazedoxifene N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
CAS RN |
1174289-22-5 | |
Record name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY-160546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-160546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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